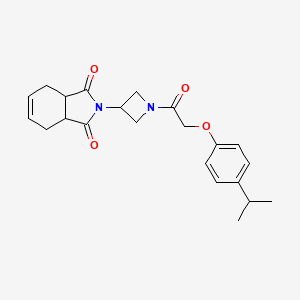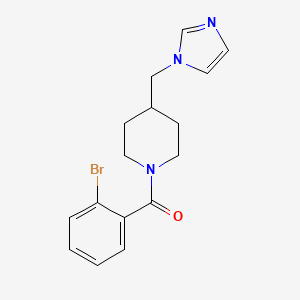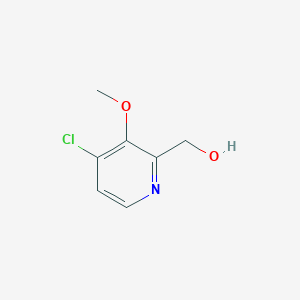![molecular formula C21H25BrN2O B3008820 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1107550-37-7](/img/structure/B3008820.png)
3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide, is a heterocyclic compound that belongs to the class of imidazo[1,2-a]azepines. These compounds are known for their potential biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of the compound suggests that it may possess interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]azepines typically involves the cyclization of intermediate compounds. For instance, the synthesis of 7-(o-hydroxyphenyl)-3,5-dimethyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepines involves Michael addition followed by reductive cyclization . Similarly, the synthesis of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides is achieved through the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone . These methods provide a basis for the synthesis of the compound , which likely involves a similar cyclization process.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]azepines is characterized by a fused heterocyclic system that includes an imidazole ring joined to an azepine ring. The presence of substituents such as phenyl and o-tolyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The NMR and mass spectra of similar compounds provide insights into the structural features and substitution patterns of these molecules .
Chemical Reactions Analysis
Imidazo[1,2-a]azepines can undergo various chemical reactions depending on their substituents. For example, compounds with a nitropyridine group can rearrange to form imidazopyridines and indoles in the presence of triethylamine . The reactivity of the compound may also include nucleophilic substitution reactions, given the presence of a bromide ion, which could be displaced by other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]azepines are influenced by their molecular structure. For instance, the introduction of a hexadecyl chain and an oximinomethyl group in 1-methyl-3-hexadecyl-2-(oximinomethyl)imidazolium bromide results in a compound with a specific pKa value, indicating its basicity and potential use as a reagent for the decomposition of ecotoxicants . Similarly, the introduction of a phenylthio group in 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide affects its application as an electrolyte in dye-sensitized solar cells . The compound of interest, with its hydroxy and phenyl substituents, is expected to have unique solubility, stability, and reactivity profiles that could be explored for various applications.
Relevant Case Studies
Case studies involving imidazo[1,2-a]azepines often focus on their biological activities. For example, some 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides exhibit in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans . These findings suggest that the compound may also possess antimicrobial properties, which could be further investigated in biological assays.
Scientific Research Applications
Antimicrobial Activity
3-Hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide and its derivatives have been studied for their antimicrobial properties. A study by Demchenko et al. (2020) synthesized novel derivatives of this compound and tested their in vitro antimicrobial activity. They found that some derivatives displayed significant activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).
Synthesis and Structural Studies
The synthesis and structural analysis of similar compounds have been a subject of research. Potikha, Turelyk, and Kovtunenko (2011) reported on the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, providing insight into the chemical properties and potential applications of these compounds (Potikha, Turelyk, & Kovtunenko, 2011).
Catalysis and Polymerization
The compound and its derivatives have been explored in the context of catalysis and polymerization. Houghton et al. (2008) studied the synthesis and characterization of transition-metal complexes with derivatives of imidazo[1,2-a]azepine. These complexes were tested as catalysts for ethylene polymerization, although they showed low activity (Houghton et al., 2008).
Liquid Crystal Applications
Research by Yang et al. (2011) delved into the properties of novel unsymmetric imidazolium salts as ionic liquid crystals. They synthesized derivatives of the compound and analyzed their mesomorphic properties, indicating potential applications in liquid crystal technology (Yang et al., 2011).
Corrosion Inhibition
The imidazolium derivatives have also been investigated for their role in corrosion inhibition. Subasree and Selvi (2020) synthesized imidazolium-bearing ionic liquids based on this compound and evaluated their effectiveness in preventing mild steel corrosion in hydrochloric acid solutions (Subasree & Selvi, 2020).
properties
IUPAC Name |
1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O.BrH/c1-17-10-7-8-13-19(17)22-16-21(24,18-11-4-2-5-12-18)23-15-9-3-6-14-20(22)23;/h2,4-5,7-8,10-13,24H,3,6,9,14-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVSGULQZUQDZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)



![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)



![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)
![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)
![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)